Udmnad pentapeptide

Description

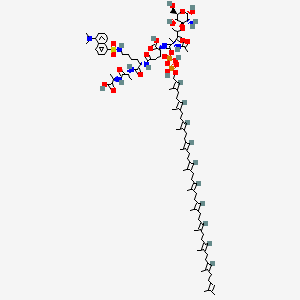

Structure

2D Structure

Properties

CAS No. |

65717-73-9 |

|---|---|

Molecular Formula |

C98H154N8O23P2S |

Molecular Weight |

1906.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-1-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-2-methyl-3-oxopentylidene]amino]-5-[[(2S)-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C98H154N8O23P2S/c1-65(2)34-22-35-66(3)36-23-37-67(4)38-24-39-68(5)40-25-41-69(6)42-26-43-70(7)44-27-45-71(8)46-28-47-72(9)48-29-49-73(10)50-30-51-74(11)52-31-53-75(12)61-63-125-130(119,120)129-131(121,122)128-97(98(17,105-79(16)108)91(111)78(15)126-90-88(99)96(118)127-85(64-107)89(90)110)104-83(95(116)117)59-60-87(109)103-82(93(113)101-76(13)92(112)102-77(14)94(114)115)56-20-21-62-100-132(123,124)86-58-33-54-80-81(86)55-32-57-84(80)106(18)19/h32-34,36,38,40,42,44,46,48,50,52,54-55,57-58,61,76-78,82-83,85,88-90,96,100,107,110,118H,20-31,35,37,39,41,43,45,47,49,51,53,56,59-60,62-64,99H2,1-19H3,(H,101,113)(H,102,112)(H,103,109)(H,105,108)(H,114,115)(H,116,117)(H,119,120)(H,121,122)/b66-36+,67-38+,68-40+,69-42+,70-44+,71-46+,72-48+,73-50+,74-52+,75-61+,104-97?/t76-,77-,78?,82+,83+,85-,88-,89-,90-,96+,98-/m1/s1 |

InChI Key |

QVFJPCLDIYTJAJ-MLLCXBRFSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)NC(=O)CCC(C(=O)O)N=C(C(C)(C(=O)C(C)OC3C(C(OC(C3O)CO)O)N)NC(=O)C)OP(=O)(O)OP(=O)(O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)NC(=O)CC[C@@H](C(=O)O)N=C([C@@](C)(C(=O)C(C)O[C@@H]3[C@H]([C@H](O[C@@H]([C@H]3O)CO)O)N)NC(=O)C)OP(=O)(O)OP(=O)(O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)NC(=O)CCC(C(=O)O)N=C(C(C)(C(=O)C(C)OC3C(C(OC(C3O)CO)O)N)NC(=O)C)OP(=O)(O)OP(=O)(O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Synonyms |

UDMNAD pentapeptide undecaprenyl diphosphate-MurNAc-(N(epsilon)-dansyl)pentapeptide undecaprenyl diphosphate-N-acetylmuramoyl-(5- dimethylaminonaphthalene-1-sulfonyl)pentapeptide undecaprenyl diphosphate-N-acetylmuramyl-(N(epsilon)-dansyl)pentapeptide |

Origin of Product |

United States |

Chemical Synthesis Strategies for Udmnad Pentapeptide and Its Analogues

Solution-Phase Synthesis Approaches for Complex Pentapeptide Structures

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale production or for peptides with highly complex structures that are not amenable to solid-phase techniques. In this approach, peptide fragments are synthesized in solution and then coupled together to form the final pentapeptide. This method requires extensive purification after each step, typically by crystallization or chromatography, making it more labor-intensive than SPPS. However, it offers greater flexibility in the choice of protecting groups and coupling strategies and allows for the purification and characterization of intermediates, which can be advantageous for complex targets like Udmnad pentapeptide.

Chemoenzymatic Synthesis of Modified Pentapeptides

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. For the synthesis of modified this compound analogues, enzymes such as ligases can be used to couple peptide fragments. This approach is particularly useful for introducing modifications that are not compatible with the harsh chemicals used in traditional SPPS or solution-phase synthesis. The high stereospecificity of enzymes also eliminates the risk of racemization during the coupling step.

Derivatization and Functionalization Strategies for this compound

The biological activity and properties of this compound can be fine-tuned through derivatization and functionalization. These modifications can be introduced either during the synthesis or post-synthetically.

Site-specific modifications at a particular amino acid residue within the this compound sequence can be achieved through various techniques. The use of orthogonal protecting groups in SPPS allows for the selective deprotection and modification of a single amino acid side chain while the peptide is still attached to the resin. For example, an allyloxycarbonyl (Alloc) protecting group can be selectively removed using a palladium catalyst, leaving other protecting groups intact. This allows for the introduction of fluorescent labels, biotin (B1667282) tags, or other functional moieties at a specific position within the peptide sequence.

Another powerful technique for site-specific modification is the use of unnatural amino acids with bioorthogonal reactive handles. These can be incorporated into the this compound sequence during SPPS. The unique reactivity of these handles allows for highly specific chemical reactions to be performed on the peptide, even in complex biological environments.

Introduction of Reporter Groups (e.g., Dansyl Moieties) for Research Probes

The functional analysis of peptides and their interactions within biological systems often necessitates their labeling with reporter groups. These labels, such as fluorescent moieties, allow for the detection and tracking of the peptide. The introduction of these groups is a critical step in the synthesis of peptide-based research probes.

One of the most common and historically significant fluorescent labels used in peptide chemistry is the dansyl group (5-(dimethylamino)-1-naphthalenesulfonyl). ontosight.ai The dansyl moiety is highly fluorescent and can be introduced into a peptide sequence to create a powerful research tool for applications such as fluorescence spectroscopy and microscopy. ontosight.ai

The synthesis of a dansylated peptide analogue of a hypothetical this compound would involve the covalent attachment of the dansyl group to the peptide backbone or to a side chain of one of its constituent amino acids. The primary method for this is the reaction of dansyl chloride with a primary amine, such as the N-terminal amine of the peptide or the epsilon-amino group of a lysine (B10760008) residue. mdpi.com

The reaction conditions, particularly pH, play a crucial role in the efficiency of dansylation. While the reaction can proceed over a wide pH range (from 6 to 9.5), higher pH levels generally lead to more robust labeling. mdpi.com For instance, at a pH of 9.5, a broader distribution of multiply dansylated species can be achieved in a shorter time frame compared to reactions at a neutral or slightly acidic pH. mdpi.com

Strategies for Introducing Dansyl Moieties:

There are several strategies for incorporating a dansyl group into a peptide sequence, each with its own advantages and considerations:

N-Terminal Labeling: The most straightforward approach is to react dansyl chloride with the free N-terminal amine of the fully synthesized and deprotected peptide. This results in a single, site-specific label.

Side-Chain Labeling: For peptides containing amino acids with primary amine-containing side chains, such as lysine, the dansyl group can be introduced at these positions. This allows for internal labeling of the peptide. Careful control of stoichiometry and reaction conditions is necessary to manage the degree of labeling.

Use of Dansylated Building Blocks: A more controlled method involves the use of a pre-dansylated amino acid during solid-phase peptide synthesis (SPPS). ontosight.ai For example, dansyl-asparagine or another dansylated amino acid can be incorporated at a specific position in the peptide chain as it is being built. ontosight.ai This ensures a single, site-specific modification.

C-Terminal Labeling: While less common, it is also possible to label the C-terminus of a peptide. This can be achieved by using a linker molecule that is first attached to the solid-phase resin and then reacted with the dansyl-containing moiety before the peptide synthesis begins. ru.nl

Research Applications of Dansylated Peptides:

The introduction of a dansyl group into a peptide like a hypothetical this compound would enable a variety of research applications:

Conformational Studies: The fluorescent properties of the dansyl group are often sensitive to the local environment. Changes in peptide conformation can lead to alterations in the fluorescence emission, providing insights into the peptide's structure and dynamics.

Binding Assays: Dansylated peptides can be used in fluorescence polarization or FRET (Förster Resonance Energy Transfer) based assays to study their binding to proteins, receptors, or other biological targets.

Cellular Uptake and Localization: The fluorescence of the dansyl group allows for the visualization of the peptide's uptake into cells and its subcellular localization using fluorescence microscopy. researchgate.net

The choice of labeling strategy depends on the specific research question and the properties of the peptide itself. For a novel sequence like this compound, empirical testing would be required to determine the optimal method for introducing a dansyl moiety without significantly perturbing its biological activity.

Table of Research Findings on Dansyl Labeling of Peptides

| Research Finding | Significance for Peptide Probe Synthesis | Reference(s) |

| Dansyl chloride reacts efficiently with primary amines on peptides. | Provides a reliable method for fluorescently labeling peptides. | mdpi.com |

| Labeling efficiency is pH-dependent, with higher pH favoring more extensive labeling. | Allows for control over the degree of dansylation by adjusting reaction conditions. | mdpi.com |

| Dansylated amino acids can be used as building blocks in SPPS. | Enables the site-specific incorporation of a fluorescent label. | ontosight.ai |

| C-terminal labeling is possible through the use of specialized linkers. | Offers an alternative labeling site to the N-terminus and side chains. | ru.nl |

| Dansyl labeling has a negligible effect on the native-like conformation of some proteins. | Suggests that dansylation can be a non-perturbative labeling strategy. | mdpi.com |

Structural Elucidation and Conformational Analysis Methodologies for Udmnad Pentapeptide

Spectroscopic Techniques for Structural Confirmation (e.g., MALDI-ToF MS, MS/MS, FTIR)

Spectroscopic methods are fundamental in verifying the molecular structure of UDP-MurNAc-pentapeptide. Mass spectrometry, in particular, provides precise molecular weight and fragmentation data, while infrared spectroscopy offers insights into the compound's chemical bonds.

Mass Spectrometry (MALDI-ToF MS and MS/MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of complex biomolecules like UDP-MurNAc-pentapeptide. MALDI-ToF MS allows for the accurate determination of the molecular mass of the intact molecule. In studies of UDP-MurNAc-pentapeptide, the molecular mass has been determined to be approximately 1149 Da. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is also commonly used and has confirmed this molecular weight. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This technique helps to verify the sequence of the pentapeptide chain and the integrity of the UDP-MurNAc moiety.

Below is a table summarizing typical mass spectrometry data for UDP-MurNAc-pentapeptide.

| Ion Type | Observed m/z | Description |

| [M-H]⁻ | 1148.7 | Deprotonated molecular ion |

| [M-2H]²⁻ | 573.8 | Doubly deprotonated molecular ion |

Fourier-Transform Infrared Spectroscopy (FTIR)

Amide A and B bands: Around 3300 cm⁻¹, associated with N-H stretching vibrations of the peptide bonds.

Amide I band: Around 1650 cm⁻¹, primarily due to C=O stretching vibrations of the peptide backbone.

Amide II band: Around 1540 cm⁻¹, arising from N-H bending and C-N stretching of the peptide bonds.

Phosphate (B84403) group vibrations: In the region of 1250-900 cm⁻¹, corresponding to P=O and P-O-C stretching.

Carbohydrate vibrations: A complex region between 1200 and 800 cm⁻¹ due to C-O and C-C stretching of the sugar rings.

These spectral features provide a fingerprint for the molecule, confirming the presence of its key chemical components.

Chromatographic Methods for Purity Assessment and Isolation (e.g., RP-HPLC, SPE)

Chromatographic techniques are indispensable for the isolation of UDP-MurNAc-pentapeptide from biological extracts and for the assessment of its purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the purification and analysis of UDP-MurNAc-pentapeptide. nih.gov This technique separates molecules based on their hydrophobicity. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound is influenced by its interaction with the stationary phase.

For the analysis of UDP-MurNAc-pentapeptide, a C18 column is often employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. The elution can be performed under isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) conditions. Detection is commonly carried out using UV absorbance at around 262 nm, which is characteristic of the uridine component of the molecule.

The following table outlines a typical set of conditions for the RP-HPLC analysis of UDP-MurNAc-pentapeptide.

| Parameter | Condition |

| Column | C18 (e.g., Hypersil ODS) |

| Mobile Phase | Isocratic elution with sodium phosphate buffer |

| Detection | UV at 262 nm |

| Purity Achieved | ≥98% nih.gov |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique used for the cleanup and concentration of analytes from complex mixtures prior to further analysis. For a polar, charged molecule like UDP-MurNAc-pentapeptide, SPE can be used to remove interfering substances from a biological extract. The choice of the solid phase is critical and depends on the properties of the analyte and the matrix. For nucleotides and their derivatives, ion-exchange or mixed-mode SPE cartridges can be effective.

The general steps involved in SPE are:

Conditioning: The sorbent is prepared with a solvent to ensure proper interaction with the sample.

Loading: The sample containing UDP-MurNAc-pentapeptide is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: Impurities are washed away with a solvent that does not elute the analyte.

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, allowing for its collection in a purified form.

Advanced Methods for Conformational Analysis in Solution

Understanding the three-dimensional structure of UDP-MurNAc-pentapeptide in solution is crucial for comprehending its interaction with enzymes in the peptidoglycan synthesis pathway. Advanced spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-bond and through-space connectivities between protons in the molecule. This information allows for the determination of the peptide backbone and sugar ring conformations. The structure of UDP-MurNAc-pentapeptide from the cyanobacterium Anabaena cylindrica has been identified using two-dimensional ¹H-¹H and ¹H-¹³C NMR correlation experiments. nih.gov

Circular Dichroism (CD) Spectroscopy

Molecular Interactions and Binding Mechanisms of Udmnad Pentapeptide

Receptor-Ligand Interactions and Binding Site Analysis

Receptor-ligand interactions are fundamental to cellular communication, where a ligand binds to a specific site on a receptor protein to initiate a biological response. genextgenomics.combruker.com Pentapeptides can act as highly specific ligands, fitting into receptor binding sites in a "lock and key" manner. genextgenomics.com The affinity, or strength of this binding, determines the resulting physiological or therapeutic effect. bruker.com

The identification of a binding site is crucial for understanding function. For instance, a monoclonal antibody was used to identify the specific pentapeptide sequence EEEQK (Glu-Glu-Glu-Gln-Lys) as the binding epitope on the tissue plasminogen activator (t-PA). nih.gov Fine epitope mapping confirmed that this five-amino-acid sequence was the minimal unit required for antibody recognition, highlighting the precision of pentapeptide interactions. nih.gov The analysis demonstrated that this binding site is exposed on the surface of the native protein molecule. nih.gov Computational techniques, combined with NMR spectroscopy, can be used to explore the molecular details driving the recognition and binding of pentapeptide ligands to receptors on the surface of living cells. nih.gov

Protein-Pentapeptide Interactions (e.g., with DNA gyrase, Amyloid-β)

Pentapeptides interact with a wide array of proteins, often modulating their function. These interactions are central to both normal biological processes and the development of therapeutic agents.

Interaction with DNA Gyrase: Pentapeptide Repeat Proteins (PRPs), such as MfpA and the Qnr family, play a role in antibiotic resistance by interacting with DNA gyrase, a bacterial enzyme essential for DNA replication. mdpi.comnih.gov MfpA, for example, has a three-dimensional structure that mimics the shape and electrostatic surface of B-form DNA. mdpi.com This "DNA mimicry" allows it to bind to DNA gyrase, preventing the binding of fluoroquinolone antibiotics and thus protecting the bacteria from the drug's lethal effects. mdpi.comresearchgate.net The interaction sites have been mapped, with studies showing that specific loops on the PRP (like loop B of QnrB1) interact with domains of the gyrase, such as the GyrA tower domain. nih.gov These protective interactions are often specific and require ATP hydrolysis by the gyrase to rescue the enzyme from antibiotic-induced poisoning. biorxiv.org

Interaction with Amyloid-β: The aggregation of the Amyloid-β (Aβ) peptide into amyloid fibrils is a key pathological event in Alzheimer's disease. nih.gov Pentapeptides have been designed as inhibitors to block this process. frontiersin.orgexonpublications.com A notable example is the pentapeptide KLVFF (Aβ residues 16-20), which can bind to full-length Aβ and prevent its assembly into fibrils. nih.gov Structure-based design using computational tools like RosettaDesign allows for the creation of pentapeptides that mimic a β-conformation and bind to key amyloidogenic segments of Aβ, such as 16KLVFFA21, thereby blocking fibril growth. frontiersin.org Studies have demonstrated that the interaction between Aβ and other amyloid-forming peptides can be observed at the molecular level, leading to co-aggregation and the formation of mixed amyloid deposits. mdpi.com

Intermolecular Interactions Driving Supramolecular Assembly

Supramolecular assembly is the process by which molecules spontaneously organize into larger, well-defined structures through non-covalent interactions. nih.gov Short pentapeptides are excellent building blocks for this process, capable of forming complex nanomaterials like nanofibers, hydrogels, and ribbons. msleelab.orgnih.gov For example, a class of rapidly assembling pentapeptides (termed RAPID) can form hydrogels with nanofiber structures in physiological media. nih.govnih.gov These assemblies are driven by a delicate balance of intermolecular forces dictated by the peptide's sequence. msleelab.org The resulting structures, such as those formed by the KYFIL or AYFIL peptide systems, can be used as scaffolds for tissue engineering. nih.govnsf.gov

Table 1: Overview of Pentapeptide Interactions

| Interaction Type | Interacting Molecules | Key Driving Forces | Outcome/Significance | Example Pentapeptide |

|---|---|---|---|---|

| Receptor-Ligand Binding | Pentapeptide & Cell Surface Receptor (e.g., t-PA) | Electrostatic interactions, Hydrogen bonding, Shape complementarity | Initiation of a specific cellular signal or blocking of a protein function. genextgenomics.comnih.gov | EEEQK nih.gov |

| Protein Inhibition | Pentapeptide Repeat Protein & DNA Gyrase | DNA mimicry, Electrostatic interactions | Inhibition of enzyme activity, antibiotic resistance. mdpi.comnih.gov | MfpA (a PRP) mdpi.com |

| Aggregation Inhibition | Pentapeptide & Amyloid-β | Hydrophobic interactions, Hydrogen bonding (β-sheet formation) | Prevention of amyloid fibril formation. nih.govfrontiersin.org | KLVFF nih.gov |

| Supramolecular Assembly | Pentapeptide monomers | Hydrogen bonding, π-π stacking, Hydrophobic interactions, Electrostatic forces | Formation of nanofibers, hydrogels, and other biomaterials. nih.govnih.gov | KYFIL nih.gov |

Electrostatic interactions, which include the forces between charged and polar groups, are critical for both the structure and function of proteins and peptides. nih.gov These forces can be strong even over relatively long distances and are crucial in guiding the initial binding of a peptide to a protein. nih.gov

Hydrogen bonds are a specific, directional type of electrostatic interaction that are fundamental to the formation of stable biological structures. wikipedia.org In pentapeptide assemblies, hydrogen bonding is a primary driving force, particularly in the formation of β-sheet structures, which are a common motif in self-assembling systems. msleelab.org The hydrogen bonds between the peptide backbones provide directional order, leading to the growth of one-dimensional structures like nanofibers. msleelab.org The strength of these bonds can be significant; studies measuring the forces between surfaces coated with glycine-containing amphiphiles found that amide hydrogen bonds were responsible for remarkably strong adhesion. berkeley.edu Molecular dynamics simulations of pentapeptide hydrogels confirm that hydrogen bonding is a key molecular measure of assembly. nih.gov

Hydrophobic interactions describe the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize contact with water. researchgate.net In pentapeptide assembly, hydrophobic amino acid side chains often form the core of the resulting nanostructure, driven away from the surrounding water. msleelab.org

When peptides contain aromatic amino acids (like Phenylalanine, Tryptophan, or Tyrosine), π-π stacking becomes a significant stabilizing force. wikipedia.org This non-covalent interaction occurs between the electron-rich aromatic rings. wikipedia.org In self-assembling peptide systems, π-π stacking works in concert with hydrogen bonding and hydrophobic forces to stabilize the final structure. nih.govmsleelab.org For example, in nanoribbons formed by tripeptides, an interdigitated β-sheet bilayer is driven by hydrophobic and π-π stacking interactions of overlapped aromatic units. msleelab.org These interactions are not only crucial for the assembly of synthetic nanostructures but are also pivotal in biological events like protein-ligand recognition. wikipedia.org

Modulation of Allosteric Sites by Pentapeptide Binding

Allosteric regulation occurs when a molecule (an allosteric modulator) binds to a protein at a site other than the primary functional (orthosteric) site. taylorandfrancis.com This binding causes a conformational change in the protein that alters its activity. taylorandfrancis.comrsc.org Allosteric modulation offers a sophisticated mechanism for controlling protein function and is a major focus for drug discovery because it can offer greater specificity than targeting the often-conserved active sites. taylorandfrancis.com

Peptides can function as allosteric modulators. Research on the complement C5 protein, a clinical drug target, has shown that small knob domain peptides can bind to allosteric sites and inhibit C5's function. nih.gov Biophysical studies revealed that these peptide binding events could propagate allosteric effects over significant distances (>50 Å) across the protein structure. nih.gov Similarly, studies on pentameric ligand-gated ion channels (pLGICs) show that allosteric modulators regulate the channel's transition between open and closed states. Binding at an allosteric site can modulate the same structural isomerization that is controlled by the primary neurotransmitter, providing a mechanism for enhancing or inhibiting the channel's function. plos.org This demonstrates that pentapeptide binding at an allosteric site can be a powerful method for controlling complex protein machinery.

Mechanistic Investigations of Udmnad Pentapeptide S Biological Activities in Model Systems

Mechanistic Studies on Amyloid Aggregation Inhibition by Pentapeptides

Pentapeptides, short chains of five amino acids, have been identified as potent modulators of amyloid-β (Aβ) peptide aggregation, a process central to the pathology of Alzheimer's disease. acs.org Due to their structural similarity, certain pentapeptides can interact with Aβ, interfering with its aggregation pathways. nih.gov Researchers have developed various pentapeptide-based inhibitors, often derived from fragments of the Aβ sequence itself, to prevent the formation of neurotoxic fibrils and disrupt existing ones. acs.org

The effect of pentapeptides on the rate of amyloid fibril formation is commonly studied using kinetic assays, with Thioflavin T (ThT) fluorescence being a primary method. ku.eduresearchgate.net ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils, allowing for real-time monitoring of aggregation. ku.edu The typical aggregation process follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). nih.gov

Pentapeptide inhibitors can alter these kinetics in several ways. For instance, rationally designed pentapeptides based on the Aβ19–23 fragment (FFAED) have been shown to significantly inhibit the aggregation of Aβ42. acs.org In one study, Aβ42 incubated alone showed a steady increase in ThT fluorescence, indicating robust fibril formation. acs.orgku.edu However, in the presence of inhibitory pentapeptides at a 1:5 molar ratio (Aβ42:peptide), the rate of fluorescence increase was substantially reduced. ku.edu One particularly effective inhibitor, referred to as pentapeptide 3 in the study, maintained strong inhibitory activity over 24 hours. ku.edu The mechanism often involves the inhibitor binding to Aβ monomers or early oligomers, preventing them from assembling into larger, ordered fibrils and thereby extending the lag phase or reducing the elongation rate. nih.gov

| Pentapeptide Inhibitor | Sequence | Target | Inhibition (%) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|---|

| RVVPI | Arg-Val-Val-Pro-Ile | Aβ42 Aggregation | 66.2% | 5.57 ± 0.83 | medcraveonline.com |

| RIIGL | Arg-Ile-Ile-Gly-Leu | Aβ42 Aggregation | Not specified | ~25 | medcraveonline.com |

| LPFFD | Leu-Pro-Phe-Phe-Asp | Aβ Fibrillation | Demonstrated inhibition and degradation effects | nih.gov | |

| "Peptide 3" (Aβ19-23 Analog) | Sequence proprietary | Aβ42 Aggregation | ~60% at 24h | Not specified | ku.edu |

Beyond preventing fibril formation, an effective therapeutic strategy may involve the disassembly of existing amyloid plaques. medcraveonline.comnih.gov Certain pentapeptides have demonstrated the ability to destabilize and disrupt pre-formed Aβ fibrils. medcraveonline.comnih.gov ThT fluorescence and transmission electron microscopy (TEM) are key techniques used to confirm this activity. A decrease in ThT fluorescence of a solution containing mature fibrils after the addition of a peptide indicates fibril disassembly. medcraveonline.com

In a study comparing several C-terminal based pentapeptides, the peptide RVVPI was shown to be highly effective at disassembling pre-formed Aβ42 fibrils, achieving a 62.4% reduction. medcraveonline.com Molecular dynamics simulations suggest that this destabilizing effect is due to the peptide's ability to induce conformational fluctuations in the protofibril structure and disrupt key interactions, such as the salt bridge between residues K28 and A42, which are crucial for fibril stability. medcraveonline.com Similarly, other studies have shown that hybrid octapeptides can disrupt mature fibrils into smaller, non-toxic, soluble species. acs.org This demonstrates that pentapeptides can act not only as inhibitors of aggregation but also as agents for the degradation of established amyloid structures. nih.gov

Enzyme Inhibition Mechanisms by Modified Pentapeptides

Peptides can be chemically modified to act as potent and specific enzyme inhibitors. itwreagents.com A common strategy involves creating a peptide sequence that mimics the enzyme's natural substrate, which directs the molecule to the active site. This peptide is then armed with a reactive chemical group, or "warhead," that forms a covalent bond with key residues in the active site, leading to irreversible inhibition. bmj.com

A clear example is the development of modified pentapeptides as inhibitors for Proteinase K, a broad-spectrum serine protease. itwreagents.com One such inhibitor is methoxysuccinyl-Ala-Ala-Ala-Pro-Leu-chloromethyl ketone (MeOSuc-AAAPL-CH₂Cl). itwreagents.com The pentapeptide portion (AAAPL) serves to guide the inhibitor to the enzyme's substrate-binding site. mdpi.com The reactive warhead is the chloromethyl ketone (-CH₂Cl) group. itwreagents.commdpi.com

The mechanism of inhibition is a two-step process. Once the inhibitor is positioned in the active site, the catalytic histidine residue (His69 in Proteinase K) performs a nucleophilic attack on the chloromethyl group, displacing the chlorine atom. bmj.commdpi.com Concurrently, the catalytic serine residue (Ser224) attacks the ketone's carbonyl carbon. mdpi.com This dual covalent linkage effectively and irreversibly inactivates the enzyme. ku.edumdpi.com The efficacy of these inhibitors is highly dependent on the peptide sequence. Studies comparing different sequences found that MeOSuc-AAAPL-CH₂Cl was significantly more potent than related compounds, highlighting the importance of optimizing the peptide backbone for precise recognition by the target enzyme. itwreagents.com

| Inhibitor | Effective Concentration for RT-PCR Signal (Ct=30) | Relative Efficacy | Reference |

|---|---|---|---|

| MeOSuc-AAAPL-CH₂Cl (Pentapeptide) | 0.05 mM | 5-fold higher than MeOSuc-AAPV-CH₂Cl | itwreagents.com |

| MeOSuc-AAPV-CH₂Cl (Tetrapeptide) | 0.25 mM | Control | itwreagents.com |

| MeOSuc-AAPF-CH₂Cl (Tetrapeptide) | 0.05 mM | 10-fold higher than MeOSuc-AAPV-CH₂Cl (different study) | nih.gov |

Self-Assembly Processes and Biomaterial Formation

The self-assembly of short peptides is a spontaneous process where molecules organize into ordered, hierarchical structures. google.com This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking between aromatic residues. Pentapeptides, due to their inherent biocompatibility and design flexibility, have emerged as versatile building blocks for creating advanced biomaterials, particularly hydrogels. mdpi.com

The tendency of pentapeptides to form fibrils (fibrillation) is the basis for their assembly into larger nanostructures. mdpi.com Depending on the amino acid sequence, solvent conditions, and other environmental cues, pentapeptides can self-assemble into a variety of architectures, including nanofibers, nanotubes, ribbons, and nanosheets. itwreagents.comgoogle.com

For example, a class of unmodified five-residue peptides was shown to assemble into long fibrils that form the network of a hydrogel. mdpi.com Transmission electron microscopy (TEM) and Cryo-EM imaging revealed that these fibrils have a distinct twisted ribbon morphology, with diameters in the tens of nanometers and structural periodicities similar to those of amyloid fibrils. mdpi.com The secondary structure of the peptide plays a critical role; in many cases, the formation of intermolecular β-sheets, stabilized by hydrogen bonds, is the primary driver for the unidirectional growth of fibrils. By altering the peptide sequence, researchers can control the resulting nanostructure. For instance, a porphyrin-pentapeptide conjugate was shown to form nanofibers with a right-handed helical twist in one solvent system and nanotubes with a left-handed twist in another, a change attributed to the solvent's influence on the peptide's secondary conformation (α-helix vs. β-sheet). bmj.com

When the self-assembled nanofibrils become sufficiently entangled and cross-linked, they can immobilize large amounts of water, forming a three-dimensional, water-swollen network known as a hydrogel. Pentapeptide-based hydrogels are of particular interest because their properties can be finely tuned and made responsive to external stimuli. mdpi.com

Factors such as pH, temperature, and ionic strength can trigger the assembly or disassembly of the peptide network, thereby controlling the gelation process. A reported class of "Rapidly Assembling Pentapeptides for Injectable Delivery" (RAPID) forms robust hydrogels at very low concentrations (<3 wt%) in cell culture media. mdpi.com The mechanical properties (stiffness) of these hydrogels can be altered by changing the peptide sequence, concentration, or the pH of the solution. mdpi.com For example, these pentapeptide hydrogels are weak at acidic pH but become robust gels with stiffness values ranging from 0.2 to 20 kPa at neutral or basic pH. mdpi.com This pH-responsiveness is a key feature for biomedical applications. Furthermore, these materials exhibit shear-thinning and rapid self-healing properties, meaning they can be injected through a syringe and then quickly reform their gel structure, making them excellent candidates for cell delivery and tissue engineering. mdpi.com

| Property | Description | Reference |

|---|---|---|

| Peptide Concentration | Forms robust gels at low weight percent (<3 wt%) | mdpi.com |

| Mechanical Stiffness | Tunable from 0.2 to 20 kPa based on sequence and concentration | mdpi.com |

| pH Responsiveness | Weak gel at acidic pH, robust gel at neutral and basic pH | mdpi.com |

| Rheological Behavior | Exhibits shear-thinning and rapid self-healing capabilities | mdpi.com |

| Nanostructure | Self-assembles into long fibrils with twisted ribbon morphology | mdpi.com |

Molecular Basis of Immunomodulatory Actions of Pentapeptide Analogues

Fragments of peptidoglycan, known as muropeptides, which include pentapeptide structures, are potent modulators of the host immune system. d-nb.infofrontiersin.org These molecules are released during bacterial growth, division, or death and are recognized by the host's innate immune system, leading to a cascade of defensive responses. d-nb.info

The immunomodulatory effects are primarily mediated through pattern recognition receptors (PRRs) located within the cytoplasm of host immune cells. Key receptors include:

NOD2 (Nucleotide-binding oligomerization domain-containing protein 2): This receptor specifically recognizes muramyl dipeptide (MDP), a core component of both Gram-positive and Gram-negative peptidoglycan. d-nb.info Binding of MDP to NOD2 initiates a signaling cascade that results in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and other immune mediators. d-nb.infonih.gov

NOD1 (Nucleotide-binding oligomerization domain-containing protein 1): NOD1 recognizes a dipeptide, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is characteristic of Gram-negative bacteria. d-nb.info

PGLYRPs (Peptidoglycan Recognition Proteins): This family of proteins can bind to peptidoglycans and may have direct bactericidal activity or modulate immune responses. wikipedia.org For instance, PGLYRP-2 is an amidase that cleaves the bond between the sugar and peptide moieties of peptidoglycan, which can prevent over-activation of the immune system. wikipedia.org

Muropeptide fragments, including pentapeptide precursors, can be transported into host cells and have been shown to induce the secretion of anti-inflammatory cytokines like IL-10 from dendritic cells, highlighting their complex role in immune homeostasis and inflammation. pnas.org Some muropeptides can also trigger resuscitation of dormant bacteria, indicating their role in bacterial communication and pathogenesis. frontiersin.org

Table 1: Immunomodulatory Activities of Peptidoglycan-Derived Pentapeptide Analogues

| Muropeptide/Analogue | Host Receptor(s) | Primary Immunological Effect | Reference(s) |

|---|---|---|---|

| Muramyl Dipeptide (MDP) | NOD2 | Pro-inflammatory cytokine production | d-nb.info |

| γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) | NOD1 | Pro-inflammatory response, specific to certain bacteria | d-nb.info |

| General Muropeptide Precursors | Unknown/Multiple | Induction of anti-inflammatory IL-10 | pnas.org |

Mechanisms of Action in Bacterial Cell Wall Perturbation by Pentapeptide Precursors

The primary role of UDP-MurNAc-pentapeptide is as the final soluble precursor for peptidoglycan synthesis, a pathway essential for bacterial viability and a key target for many antibiotics. mdpi.comsigmaaldrich.com The synthesis of the cell wall is a three-stage process occurring in the cytoplasm, at the cell membrane, and in the periplasmic space (in Gram-negative bacteria) or extracellularly (in Gram-positive bacteria). mdpi.com

The cytoplasmic stage culminates in the creation of UDP-MurNAc-pentapeptide by the Mur series of enzymes (MurA-F). asm.orgmdpi.com Any disruption in this precursor's formation or subsequent utilization leads to a defective cell wall, rendering the bacterium susceptible to osmotic lysis.

The mechanism of perturbation revolves around the subsequent membrane-associated steps:

Lipid I Formation: The enzyme MraY (phospho-MurNAc-pentapeptide translocase) catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to a lipid carrier in the membrane called undecaprenyl phosphate (B84403) (C55-P). mdpi.comnih.gov This reaction forms Lipid I and releases UMP. nih.govresearchgate.net

Lipid II Formation: The enzyme MurG then adds an N-acetylglucosamine (GlcNAc) group from UDP-GlcNAc to Lipid I, creating the final building block, Lipid II. mdpi.comwarwick.ac.uk

Translocation and Polymerization: Lipid II is flipped across the cytoplasmic membrane to the exterior surface, where penicillin-binding proteins (PBPs) catalyze its incorporation into the growing peptidoglycan mesh through transglycosylation and transpeptidation reactions. nih.gov

Inhibition of the enzymes MraY or MurG, or sequestration of their substrate Lipid II, leads to the cytoplasmic accumulation of UDP-MurNAc-pentapeptide. acs.orgasm.orgnih.gov This accumulation is a hallmark indicator that the membrane-bound stages of cell wall synthesis have been inhibited. nih.govasm.org Several antibiotics, including tunicamycin (B1663573) and the lipopeptide LY146032, function by disrupting these early membrane steps. asm.orgasm.org

Table 2: Key Steps in Cell Wall Perturbation Involving Pentapeptide Precursors

| Step | Enzyme/Component | Substrate(s) | Product(s) | Inhibitors | Reference(s) |

|---|---|---|---|---|---|

| Cytoplasmic Synthesis | MurA-F Ligases | UDP-MurNAc, Amino Acids | UDP-MurNAc-pentapeptide | Fosfomycin, D-cycloserine | asm.org, mdpi.com |

| Lipid I Formation | MraY | UDP-MurNAc-pentapeptide, C55-P | Lipid I, UMP | Tunicamycin, Mureidomycin A | mdpi.com, warwick.ac.uk |

| Lipid II Formation | MurG | Lipid I, UDP-GlcNAc | Lipid II | - | mdpi.com, warwick.ac.uk |

| Lipid II Sequestration | - | Lipid II | (Inactive Complex) | Vancomycin, Nisin, Defensins | mdpi.com, dovepress.com |

Membrane Interaction and Permeabilization Studies of Pentapeptides

While UDP-MurNAc-pentapeptide itself is a soluble cytoplasmic molecule, its lipid-anchored successor, Lipid II, is a critical player in membrane interactions, not just for cell wall synthesis but also as a target for antimicrobial peptides (AMPs). mdpi.combohrium.com Many AMPs, including defensins and lantibiotics like nisin, exert their antimicrobial effect by binding specifically to Lipid II. mdpi.comdovepress.comacs.org

The interaction mechanisms can be multifaceted:

Inhibition of Peptidoglycan Synthesis: By binding to Lipid II, AMPs can sterically hinder the transglycosylation and transpeptidation enzymes, effectively halting the incorporation of new units into the cell wall. mdpi.com This is the primary mechanism for glycopeptide antibiotics like vancomycin, which binds to the D-Ala-D-Ala terminus of the pentapeptide on Lipid II. researchgate.netdovepress.com

Pore Formation: Some AMPs, such as nisin, use Lipid II as a docking molecule or a scaffold at the membrane surface. dovepress.com The binding of nisin to Lipid II can trigger the formation of large pore complexes, leading to rapid membrane permeabilization, leakage of cellular contents, and cell death. dovepress.comacs.org

Membrane Disruption: Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes. nih.govtandfonline.com While some peptides cause non-specific disruption through carpet-like or toroidal pore mechanisms, the presence of Lipid II can localize and enhance the activity of specific peptides like human β-defensin 3, leading to targeted disruption of the membrane at sites of cell wall synthesis. nih.govfrontiersin.org This can result in the formation of blebs and localized lesions in the cell envelope. acs.orgnih.gov

These studies highlight a dual role for the pentapeptide component within the context of the membrane: as an essential part of the structure recognized by cell wall synthesizing enzymes, and as a target for antimicrobial agents that subvert this process to kill the bacterium.

Computational and in Silico Modeling Studies of Udmnad Pentapeptide

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a pentapeptide) when it binds to a second molecule (a receptor, typically a protein). americanpeptidesociety.orgnih.gov This method is crucial in the early stages of drug discovery for identifying potential protein targets and understanding the molecular basis of the peptide-protein interaction. americanpeptidesociety.org

The process involves sampling a vast number of possible conformations and orientations of the pentapeptide within the binding site of a target protein. cambridge.org Each generated "pose" is evaluated using a scoring function, which estimates the binding free energy. americanpeptidesociety.org Lower scores typically indicate a more favorable binding interaction. mdpi.com Due to the inherent flexibility of peptides, advanced docking algorithms that can account for both ligand and receptor flexibility are often employed to achieve more accurate predictions. nih.govnih.gov

Research findings from docking simulations can prioritize potential protein targets for a pentapeptide. By screening a pentapeptide against a library of disease-relevant proteins, researchers can identify the targets with the highest predicted binding affinities. The detailed binding poses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are critical for binding specificity and can guide the rational design of more potent peptide analogues. cambridge.org

Hypothetical Docking Results for a Pentapeptide Against Potential Cancer-Related Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| Protein Kinase B (Akt1) | -9.8 | 150 | LYS-179, GLU-228, ASP-292 |

| B-cell lymphoma 2 (Bcl-2) | -11.2 | 45 | ARG-102, TYR-101, ASP-105 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.5 | 550 | CYS-919, GLU-885, ASP-1046 |

| Murine double minute 2 (MDM2) | -10.5 | 80 | LEU-54, TYR-67, ILE-99 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are employed to provide a more detailed and dynamic view of the pentapeptide-protein complex. cambridge.orgvietnamjournal.ru MD simulations model the movement of every atom in the system over time by solving Newton's equations of motion, offering insights into the stability of the complex and the conformational dynamics of the peptide. americanpeptidesociety.orgresearchgate.net

These simulations can validate the stability of the binding pose predicted by docking. A stable complex will typically show the pentapeptide remaining within the binding pocket with minimal deviation over the course of the simulation, which can be measured by metrics like the Root Mean Square Deviation (RMSD). frontiersin.org Furthermore, MD simulations allow for the analysis of the flexibility of different regions of the peptide and protein through Root Mean Square Fluctuation (RMSF) calculations. frontiersin.org

Detailed analysis of MD trajectories can quantify specific interactions, such as the occupancy of hydrogen bonds and the nature of hydrophobic contacts, providing a deeper understanding of the forces driving the binding event. researchgate.net Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, offering a more rigorous estimation of binding affinity than docking scores alone. These detailed dynamic insights are invaluable for understanding how the pentapeptide achieves its biological effect and for optimizing its structure to enhance binding. americanpeptidesociety.org

Illustrative Summary of a 200 ns MD Simulation for a Pentapeptide-Protein Complex

| Metric | Average Value | Interpretation |

| RMSD of Peptide Backbone | 1.8 Å | The peptide maintains a stable conformation within the binding site. |

| RMSF of Peptide Residues | 0.5 - 1.2 Å | Low fluctuation indicates stable binding; higher values may suggest flexible regions. |

| Average Hydrogen Bonds | 4.2 | A significant number of stable hydrogen bonds contribute to the complex's stability. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Strong predicted binding affinity between the pentapeptide and the target protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pentapeptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govuestc.edu.cn For peptides, QSAR models are developed to predict the activity of new sequences based on the physicochemical properties of their constituent amino acids. acs.orgacs.org

The process begins with a dataset of pentapeptides with experimentally measured biological activities. acs.org The structure of each peptide is then represented by a set of numerical values known as molecular descriptors. For peptides, these descriptors can include properties of individual amino acids (e.g., hydrophobicity, size, charge) or properties of the entire sequence (e.g., total molecular weight, isoelectric point). nih.govacs.org

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that relates the descriptors to the observed activity. uestc.edu.cnyoutube.com A robust QSAR model can be used to predict the activity of novel, untested pentapeptides, thereby guiding the design of more potent analogues. nih.gov This approach significantly accelerates the optimization process by prioritizing the synthesis of candidates with the highest predicted efficacy. nih.gov

Example of a Simple QSAR Model for Predicting the Inhibitory Activity (pIC50) of Pentapeptides

pIC50 = 1.5 + (0.45 * Htotal) - (0.21 * MW) + (0.87 * NHDonors)

| Descriptor | Coefficient | Description |

| Htotal | +0.45 | Total hydrophobicity of the peptide sequence. A positive coefficient suggests that increasing hydrophobicity enhances activity. |

| MW | -0.21 | Molecular Weight. A negative coefficient indicates that smaller peptides in the series may be more active. |

| NHDonors | +0.87 | Number of hydrogen bond donors. A strong positive coefficient highlights the importance of hydrogen bonding for activity. |

De Novo Design Algorithms for Pentapeptide Scaffolds

De novo design involves the creation of entirely new peptide sequences and structures from scratch using computational algorithms, rather than modifying existing ones. nih.govnih.gov These methods aim to design pentapeptides that can fold into a specific three-dimensional structure or bind to a biological target with high affinity and specificity. researchgate.net

Computational approaches to de novo design can be broadly categorized. Some methods use a "template-based" or "scaffold-based" approach, where new sequences are designed to fit a known backbone structure. nih.gov Other, more advanced methods, including generative models and evolutionary algorithms, can explore a vast sequence space to generate novel scaffolds. units.itnih.govresearchgate.net These algorithms often employ an energy function to evaluate the stability of the designed sequences and their potential to fold into the desired conformation. nih.gov

Recent advancements leverage deep learning and generative adversarial networks (GANs) to learn from existing protein and peptide structures to create diverse and novel sequences with desired properties. nih.govrsc.org The output of these algorithms is a set of pentapeptide sequences that are predicted to have specific structural or functional characteristics, providing innovative starting points for therapeutic or biotechnological applications. nih.govarxiv.org

Hypothetical Output from a De Novo Design Algorithm for Novel Pentapeptides Targeting a Protein-Protein Interface

| Designed Peptide ID | Sequence | Predicted Stability Score | Predicted Target Affinity (nM) | Key Design Feature |

| DNP-001 | Trp-Ala-His-Asp-Phe | 0.92 | 75 | Aromatic stacking and salt bridge formation |

| DNP-002 | Arg-Leu-Tyr-Ile-Val | 0.88 | 120 | Hydrophobic core for enhanced binding |

| DNP-003 | Gln-Pro-Lys-Gly-Trp | 0.85 | 250 | Constrained turn structure for better receptor fit |

| DNP-004 | Glu-Val-Asn-Cys-Tyr | 0.95 | 60 | Potential for disulfide bridge cyclization for stability |

Rational Design and Development of Udmnad Pentapeptide Analogues

Structure-Activity Relationship (SAR) Studies of Pentapeptides

The process typically begins with the synthesis of a series of analogues where specific amino acids are systematically replaced. oncodesign-services.com Common techniques include:

Alanine Scanning: Each amino acid residue in the pentapeptide sequence is individually replaced with alanine. This helps to identify residues that are critical for activity; a significant drop in potency upon substitution suggests the original residue plays a key role in binding or function. mdpi.com

Truncation and Deletion Analysis: Peptides are shortened from the N- or C-terminus to identify the minimal active sequence required for biological effect. rsc.org

Positional and Substitutional Analysis: Specific residues are replaced with other natural or non-natural amino acids to probe the effects of different side-chain properties, such as size, charge, and hydrophobicity, on activity. For instance, replacing a residue with its D-amino acid counterpart (a D-scan) can provide insights into the importance of stereochemistry for receptor interaction and can also enhance proteolytic stability. rsc.org

The findings from these studies provide a detailed map of the peptide's functional landscape. For example, in a hypothetical SAR study of an active pentapeptide, certain positions might be found to be highly sensitive to any change, while others might tolerate a wide range of substitutions, making them ideal sites for introducing modifications to tune other properties like solubility or half-life.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for a Pentapeptide Analogue Series

This table illustrates how systematic modifications to a parent pentapeptide sequence can influence its biological activity, a key component of SAR studies.

| Compound ID | Sequence Modification | Relative Potency (%) | Key Finding |

| Parent-01 | Trp-Ala-Gly-His-Met | 100 | Baseline activity of the parent peptide. |

| AlaScan-01 | Ala -Ala-Gly-His-Met | 5 | Trp at position 1 is critical for activity. |

| AlaScan-02 | Trp-Ala -Gly-His-Met | 95 | Ala at position 2 is well-tolerated. |

| D-Scan-03 | Trp-Ala-Gly-d-His -Met | 150 | D-Histidine at position 4 enhances activity. |

| Sub-04 | Trp-Ala-Gly-Arg -Met | 250 | Positive charge at position 4 significantly improves potency. nih.gov |

| Trunc-05 | Trp-Ala-Gly-His | <1 | The C-terminal methionine is essential for function. rsc.org |

Design Principles for Enhancing Specific Biological Activities (e.g., Stability, Selectivity)

Natural peptides are often poor drug candidates due to rapid degradation by proteases and a lack of specificity for their target. rsc.org Therefore, a primary goal in developing analogues of Udmnad pentapeptide is to engineer enhanced stability and selectivity.

Enhancing Metabolic Stability: The susceptibility of peptides to cleavage by proteases is a major hurdle. nih.gov Several strategies can overcome this:

Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) can block exopeptidases, which are enzymes that cleave peptides from their ends. nih.govtandfonline.com

Backbone Modifications: Altering the peptide backbone itself, for instance by introducing N-methylated amino acids, can sterically hinder the approach of proteases. tandfonline.com This modification can also influence the peptide's conformational preferences.

Enhancing Selectivity: Selectivity is crucial for minimizing off-target effects. Design principles to improve selectivity often focus on exploiting differences between target receptors or proteins.

Conformational Constraint: By locking the peptide into a specific three-dimensional shape that is preferentially recognized by the intended target, selectivity can be dramatically improved. nih.gov This is often achieved through cyclization.

Charge and Hydrophobicity Tuning: Systematically altering the charge and hydrophobic character of the peptide's side chains can optimize electrostatic and hydrophobic interactions with the target binding site, increasing affinity and selectivity over other targets. rsc.org For example, introducing phosphorylated functional groups has been shown to be a critical parameter for achieving high affinity and selectivity for certain metal ions like uranyl. rsc.org

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics

To move beyond the limitations of the 20 canonical amino acids, medicinal chemists incorporate non-canonical amino acids (NCAAs) and design peptide mimetics. nih.gov

Non-Canonical Amino Acids (NCAAs): NCAAs are amino acids with side chains or backbones not found in the standard genetic code. Their incorporation can bestow unique properties:

Expanded Chemical Diversity: NCAAs introduce novel functional groups, allowing for new interactions with a target and exploration of a much broader chemical space. rsc.org

Improved Stability: Many NCAAs, such as α,α-disubstituted amino acids (e.g., aminoisobutyric acid, Aib), are inherently resistant to proteolytic degradation. tandfonline.com

Conformational Control: Certain NCAAs can induce specific secondary structures, like helices or turns, which can help to pre-organize the peptide into its bioactive conformation. plos.org For example, Aib substitution has been used to promote helical structures in peptide analogs. mdpi.com

Peptide Mimetics (Peptidomimetics): Peptidomimetics are molecules designed to mimic the essential features of a peptide but with a modified, often non-peptide, chemical structure. nih.gov This approach aims to retain the biological activity of the parent peptide while improving drug-like properties. nih.gov

Backbone Scaffolds: A portion of the peptide backbone can be replaced with a non-peptide framework, such as a heterocyclic template. pnas.org This strategy can reduce conformational flexibility and improve metabolic stability.

Isosteres: A peptide bond (-CO-NH-) can be replaced by a surrogate, or isostere, that mimics its geometry but is resistant to hydrolysis. Examples include triazole rings or reduced amide bonds (-CH2-NH-). wjarr.com

Secondary Structure Mimetics: Small organic molecules can be designed to mimic secondary structures like β-turns or α-helices, which are often involved in protein-protein interactions. nih.gov For instance, a small cyclic pentapeptide building block (KAAAD) has been used to create stable α-helices that retain biological potency. biosyn.com

Table 2: Examples of Non-Canonical Amino Acids and Their Applications in Peptide Design

| Non-Canonical Amino Acid (NCAA) | Structure/Class | Key Advantage(s) in Peptide Design |

| D-Amino Acids (e.g., D-Alanine) | Stereoisomer of L-amino acid | Increases stability against proteolysis. tandfonline.com |

| N-methylated Amino Acids | N-alkylation of the backbone | Enhances proteolytic stability; can improve membrane permeability. tandfonline.com |

| Aminoisobutyric Acid (Aib) | α,α-disubstituted | Promotes helical conformation; increases stability. mdpi.comtandfonline.com |

| β-Amino Acids | Extra carbon in the backbone | Increases proteolytic stability; can form unique secondary structures. tandfonline.com |

| Ornithine | Homologue of Lysine (B10760008) | Provides a positive charge with a different side-chain length. |

Cyclic and Branched Pentapeptide Architectures

Cyclic Pentapeptides: Cyclization involves connecting the peptide's termini (head-to-tail), linking a terminus to a side chain, or connecting two side chains. nih.gov This conformational constraint offers several advantages:

Enhanced Stability: Head-to-tail cyclization makes the peptide resistant to exopeptidases. The reduced flexibility of the ring can also hinder the action of endopeptidases. nih.govtandfonline.com

Increased Receptor Affinity and Selectivity: By reducing the number of available conformations, cyclization can lock the peptide into its bioactive shape, lowering the entropic penalty of binding to its target. nih.gov This can lead to higher potency and selectivity. rsc.org

Improved Bioavailability: The constrained, and often more compact, structure of cyclic peptides can lead to improved membrane permeability compared to their linear counterparts. nih.govrsc.org

The design of cyclic pentapeptides is an active area of research, with computational methods being used to predict the solution structures of different sequences to create well-structured molecules. mit.edufigshare.com

Branched Pentapeptides: Branched architectures involve attaching multiple peptide chains to a central core, which can be an amino acid like lysine or a synthetic scaffold. This approach can lead to multivalent ligands.

Multivalency: Bifunctional or multifunctional peptides can be designed to interact with more than one binding site on a single target or to bridge two different targets simultaneously. nih.gov This can lead to a significant increase in binding affinity (avidity) and can be used to elicit novel biological responses. While less common for pentapeptides, the principle of creating multivalent structures by branching is a valid design strategy to enhance biological effects.

Advanced Methodologies and Research Applications Utilizing Udmnad Pentapeptide

Udmnad Pentapeptide as a Molecular Probe in Biochemical Assays

No data available.

Application in Biomaterial Engineering for Advanced Nanostructures

No data available.

Development of Analytical Techniques for Pentapeptide Detection and Quantification

No data available.

Utility in Screening for Novel Biological Modulators

No data available.

To proceed with this request, a verifiable and standard name for the pentapeptide would be required.

Future Research Directions and Unresolved Challenges in Udmnad Pentapeptide Studies

Elucidating Undiscovered Biological Roles and Pathways

A primary challenge in the study of any new peptide, such as Udmnad pentapeptide, is the comprehensive identification of its biological functions and the pathways through which it exerts its effects. The journey from the discovery of a novel peptide to understanding its physiological relevance can be complex. nih.gov Initial steps involve identifying its sites of production and action, followed by elucidating its mechanism, including receptor binding and downstream signaling cascades. nih.gov

Future research will need to employ a variety of screening methods to uncover the full spectrum of this compound's interactions. High-throughput screening assays, for instance, can be utilized to test the peptide's activity against a wide array of cellular targets. Furthermore, advanced proteomics and metabolomics approaches will be crucial in mapping the downstream effects of this compound activity, revealing its influence on cellular protein expression and metabolic profiles. A significant hurdle will be to distinguish its primary roles from secondary or off-target effects, a common challenge in peptide research. nih.gov

Hypothetical research findings could be organized as follows to track the elucidation of biological roles:

| Experimental Approach | Potential Finding for this compound | Implication for Biological Role |

| Receptor Binding Assay | High affinity for a novel G-protein coupled receptor (GPCR) in neuronal cells. | Suggests a role in neurotransmission or neuromodulation. pakistantoday.com.pk |

| Gene Expression Analysis | Upregulation of genes involved in cellular stress response pathways. | Indicates a potential function in cellular protection and resilience. pakistantoday.com.pk |

| In Vivo Model Studies | Administration in animal models leads to observable changes in specific physiological processes. | Provides clues to its systemic functions and potential therapeutic applications. nih.gov |

Overcoming Synthetic Hurdles for Complex Pentapeptide Scaffolds

The synthesis of complex peptides, including those with unique structural motifs potentially present in this compound, presents considerable challenges. acs.org While solid-phase peptide synthesis (SPPS) has revolutionized the field, issues such as aggregation, low solubility of "difficult sequences," and the introduction of non-natural amino acids or modifications can complicate the process. researchgate.netnih.gov The development of more sustainable and efficient synthesis methods is a key area of future research, aiming to reduce waste and the use of hazardous reagents. acs.orgresearchgate.net

For a hypothetical complex this compound, researchers might face the following synthetic challenges and potential solutions:

| Synthetic Hurdle | Potential Solution | Impact on Research |

| Aggregation during synthesis | Use of specialized resins or backbone-protecting groups. | Improved yield and purity of the final peptide product. |

| Incorporation of hydrophobic residues | Optimization of coupling reagents and reaction conditions. | Enables the synthesis of peptides with specific structural and functional properties. |

| Cyclization of the peptide chain | Development of novel cyclization strategies with high efficiency. | Enhances peptide stability and conformational rigidity, potentially increasing biological activity. drugtargetreview.com |

Integration of Multiscale Computational and Experimental Approaches

A combined approach for studying this compound could involve:

Computational Modeling : Predicting the conformational landscape of this compound and its interaction with potential biological targets. acs.org

Experimental Validation : Synthesizing the peptide and experimentally verifying the predicted interactions and biological activities through techniques like surface plasmon resonance and cell-based assays. nih.gov

Iterative Refinement : Using experimental data to refine the computational models, leading to a more accurate understanding of the peptide's structure-activity relationship. nih.gov

The integration of these approaches can accelerate the discovery and optimization of peptide-based therapeutics. acs.org

Exploration of Novel Therapeutic Targets and Research Paradigms

The high specificity and low toxicity of peptides make them attractive candidates for therapeutic development. nih.govnih.gov A key future direction for this compound research will be the identification of novel therapeutic targets that have been challenging to address with traditional small molecules. nih.gov This includes targeting protein-protein interactions, which are often characterized by large and flat interfaces that are difficult for small molecules to bind effectively. nih.gov

Emerging research paradigms for this compound could include:

Targeting Intracellular Pathways : Developing cell-penetrating versions of this compound to modulate intracellular targets.

Peptide-Drug Conjugates : Using this compound as a targeting moiety to deliver cytotoxic agents or other therapeutic payloads specifically to diseased cells. nih.gov

Modulating the Microbiome : Investigating the potential of this compound to interact with and modulate the composition and function of the gut microbiome.

The exploration of these novel avenues could open up new therapeutic possibilities for a range of diseases.

Advancements in Site-Specific Delivery and Targeting Mechanisms in Research Models

A major challenge for peptide therapeutics is their delivery to the specific site of action in the body. nih.gov Peptides are often susceptible to degradation by proteases and can have poor oral bioavailability. nih.gov Future research on this compound will need to focus on developing innovative delivery systems to overcome these limitations.

Potential strategies for enhancing the delivery and targeting of this compound in research models include:

| Delivery Strategy | Mechanism | Potential Advantage |

| Nanoparticle Encapsulation | Encasing the peptide in liposomes or polymeric nanoparticles. | Protects the peptide from degradation and can be functionalized for targeted delivery. researchgate.net |

| Peptide Modifications | Introducing chemical modifications such as PEGylation or the inclusion of D-amino acids. | Increases the peptide's stability and circulation half-life. nih.gov |

| Cell-Targeting Peptides (CTPs) | Conjugating this compound to a CTP that recognizes a specific cell surface receptor. | Enhances the accumulation of the peptide at the desired target site, improving efficacy and reducing off-target effects. nih.gov |

Successful development of these advanced delivery and targeting mechanisms will be critical for translating the therapeutic potential of this compound from the laboratory to clinical applications.

Q & A

Q. How to automate feature selection for Udmnad trajectory analysis?

- Methodological Answer : Implement LASSO regression or random forests to rank features (e.g., dihedrals, contacts) by kinetic relevance. Use PyEMMA’s

vampnetfor unsupervised selection of slow collective variables . Validate features via comparison with experimental order parameters (e.g., NMR relaxation rates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.